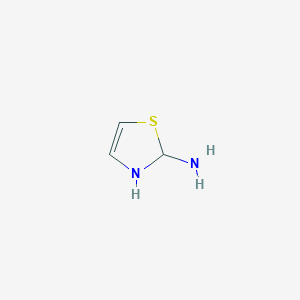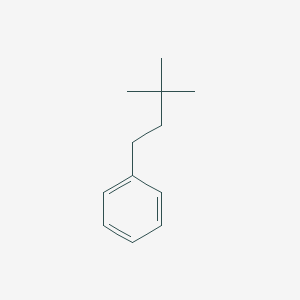
(3,3-Dimethylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbutyl)benzene is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 1,3-diisopropylbenzene and is commonly used as a solvent in various industries.
Mecanismo De Acción
(3,3-Dimethylbutyl)benzene acts as a nonpolar solvent due to the presence of a benzene ring in its structure. It has a low boiling point and excellent solubility in nonpolar solvents. This compound is known for its ability to dissolve a wide range of organic compounds, including oils, fats, and waxes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (3,3-Dimethylbutyl)benzene. However, studies have shown that this compound has low toxicity and is not harmful to human health. It is also not considered to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,3-Dimethylbutyl)benzene has several advantages for lab experiments. It is a nonpolar solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, this compound has limitations in terms of its solubility in polar solvents. It is also not suitable for experiments that require high temperatures or pressures.
Direcciones Futuras
There are several future directions for the research on (3,3-Dimethylbutyl)benzene. One potential application is in the development of new materials, such as polymers and resins. Additionally, this compound could be used in the production of surfactants and detergents. Further research is needed to explore the potential applications of (3,3-Dimethylbutyl)benzene in various industries.
Métodos De Síntesis
The synthesis of (3,3-Dimethylbutyl)benzene involves the reaction of benzene with isobutylene in the presence of a catalyst such as aluminum chloride. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound is widely used in the chemical industry, and it is an important precursor for the production of various chemicals.
Aplicaciones Científicas De Investigación
(3,3-Dimethylbutyl)benzene has diverse applications in scientific research. It is commonly used as a solvent in the synthesis of various organic compounds. This compound has also been used in the development of new materials, such as polymers and resins. Additionally, it has been used in the production of surfactants and detergents.
Propiedades
Número CAS |
17314-92-0 |
|---|---|
Nombre del producto |
(3,3-Dimethylbutyl)benzene |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



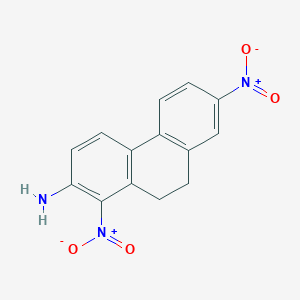

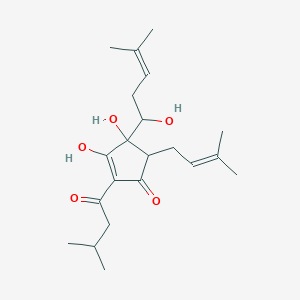


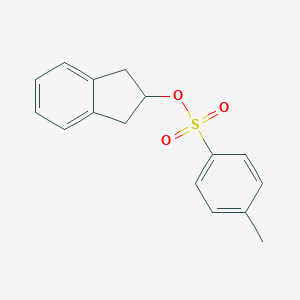

![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)

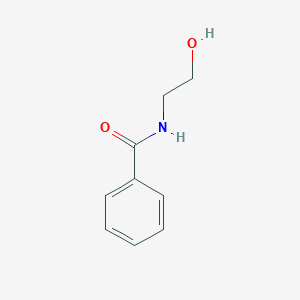

![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)

